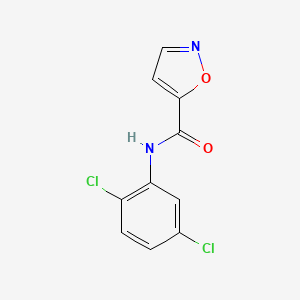
N-(2,5-dichlorophényl)-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide is a chemical compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide has been studied for its various applications in scientific research, including drug discovery, material science, and chemical synthesis.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide may also interact with various biological targets.
Mode of Action
Some compounds with similar structures have been found to inhibit the transcription factor nf-κb . This suggests that N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide might interact with its targets and cause changes in cellular processes, potentially through the inhibition of key transcription factors.
Biochemical Pathways
Compounds that inhibit the transcription factor nf-κb, like some structurally similar compounds do , can affect a wide range of biochemical pathways, including those involved in inflammation, immunity, cell proliferation, and apoptosis.
Result of Action
The inhibition of the transcription factor nf-κb, as suggested by the action of some structurally similar compounds , can lead to a wide range of effects at the molecular and cellular levels, potentially influencing processes such as inflammation, immunity, cell proliferation, and apoptosis.
Analyse Biochimique
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s dichlorophenyl and oxazole groups, which may form hydrogen bonds or hydrophobic interactions with biomolecules .
Cellular Effects
It could potentially influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It could potentially bind to biomolecules, inhibit or activate enzymes, or cause changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide in animal models have not been studied yet .
Méthodes De Préparation
The synthesis of N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide typically involves the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This reaction leads to the formation of 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which can be subsequently oxidized to yield the desired isoxazole compound . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Analyse Des Réactions Chimiques
N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring, leading to the formation of new compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups onto the isoxazole ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
2,5-diphenyloxazole: Known for its antimycobacterial activity.
2-(3´-pyridyl)-5-phenyloxazole: Studied for its antitubercular properties.
5-chloro-N-((2S,5S, 8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide: Investigated for its biological potential.
N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-1-2-7(12)8(5-6)14-10(15)9-3-4-13-16-9/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILDPFCIKAHGKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC=NO2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














